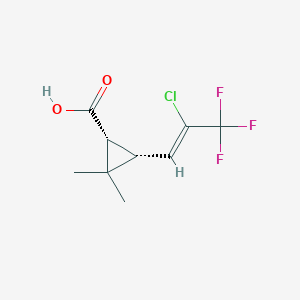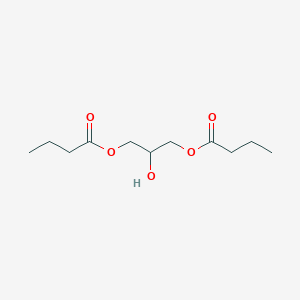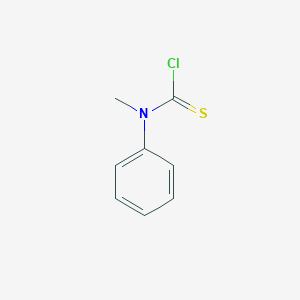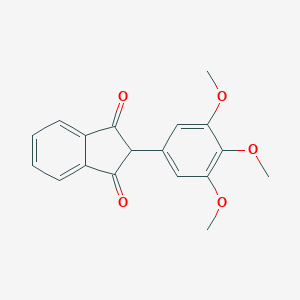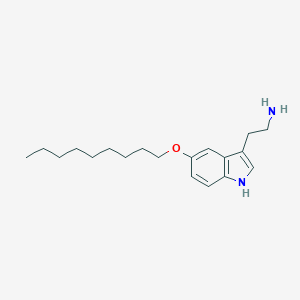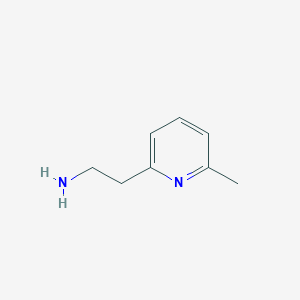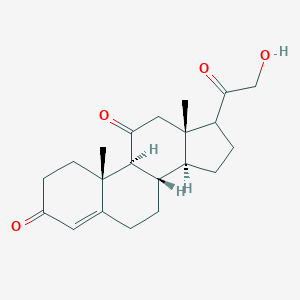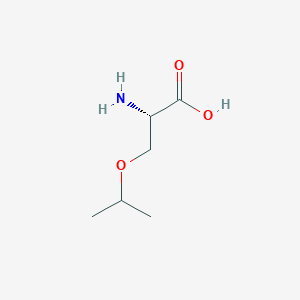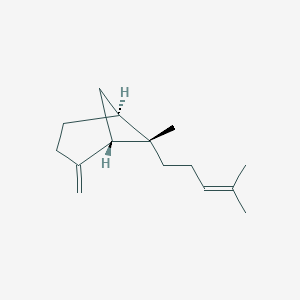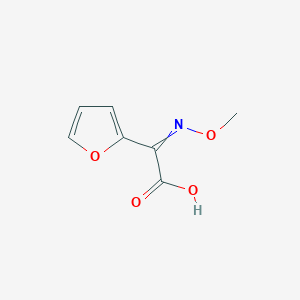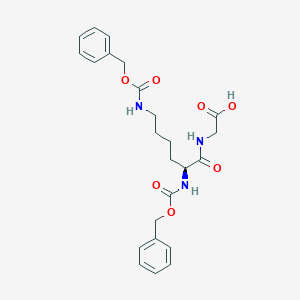
z-Lys(Z)-gly-oh
Übersicht
Beschreibung
“z-Lys(Z)-gly-oh” is also known as N,N′-Di-Cbz-L-lysine or Nα,Nε-Di-Z-L-lysine . It has a linear formula of C6H5CH2O2CNH(CH2)4CH(NHCO2CH2C6H5)CO2H .
Synthesis Analysis
The synthesis of “z-Lys(Z)-gly-oh” involves a large scale synthesis of mono- and di-urethane derivatives of Lysine . The synthesis process involves the use of Ne-tert-butoxycarbonyl-L-lysine copper(II) complex as a substrate for obtaining Ne-tert-butoxycarbonyl-L-lysine . The synthesis of L-Lys (Z)-NCA involves dissolving triphosgene in THF and keeping the solution at 60 °C for 1 hour to remove traces of water and for the in situ liberation of phosgene .
Molecular Structure Analysis
The molecular formula of “z-Lys(Z)-gly-oh” is C22H26N2O6 . It has an average mass of 414.452 Da and a monoisotopic mass of 414.179077 Da .
Chemical Reactions Analysis
“z-Lys(Z)-gly-oh” is used in chemical conjugation by bio-orthogonal, selective, and rapid reactions such as strain-promoted alkyne-azide cycloaddition (SPAAC) with dibenzylcyclooctyne . It is also used in the polymerization of amino acid N-carboxyanhydride .
Physical And Chemical Properties Analysis
“z-Lys(Z)-gly-oh” is a white powder that is stored at a temperature of -20°C . It has a molecular weight of 414.45 .
Wissenschaftliche Forschungsanwendungen
Peptide Synthesis and Structure-Activity Relationships :
- Z-Lys(Z)-gly-oh and its derivatives are utilized in the synthesis of peptides, such as in the study of corticotropin peptides and their structure-activity relationships. For instance, Inouye and Watanabe (1977) synthesized derivatives related to corticotropin peptides, using Z-Lys(Z)-gly-oh in their structures (Inouye & Watanabe, 1977).
Bioconjugation and Protein Engineering :
- Yamaguchi et al. (2016) demonstrated the application of a Z-lysine derivative in bioconjugation and protein engineering. They used a Z-lysine derivative for site-specific incorporation into proteins, facilitating the creation of protein conjugates (Yamaguchi et al., 2016).
Peptide Ionophores and Cation-binding Properties :
- Crusi, Giralt, and Andreu (1995) synthesized a peptide ionophore containing glycine and lysine residues, including Z-Lys(Z)-gly-oh. They explored its cation-binding properties, highlighting its potential in developing novel ion transporters or sensors (Crusi, Giralt, & Andreu, 1995).
Gas Phase Spectroscopy and Structural Analysis :
- The compound's applications extend to spectroscopic analysis, as shown by Chakraborty et al. (2012), who investigated peptides capped with Z-Lys(Z)-gly-oh using infrared spectroscopy. This study provides insights into peptide structures in the gas phase (Chakraborty et al., 2012).
Photodissociation Action Spectroscopy :
- Shaffer, Pépin, and Tureček (2015) explored the use of Z-Lys(Z)-gly-oh in the study of gas-phase peptide cation-radicals through photodissociation action spectroscopy. This application is significant in understanding peptide and protein ion-electron reactions (Shaffer, Pépin, & Tureček, 2015).
Thermolysin and α-Chymotrypsin Mediated Synthesis :
- Cheng, Miranda, and Tominaga (2009) used Z-Lys(Z)-gly-oh in the synthesis of tripeptides, highlighting its role in enzymatic peptide synthesis. This research contributes to our understanding of peptide synthesis and the role of specific amino acids (Cheng, Miranda, & Tominaga, 2009).
Eigenschaften
IUPAC Name |
2-[[(2S)-2,6-bis(phenylmethoxycarbonylamino)hexanoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O7/c28-21(29)15-26-22(30)20(27-24(32)34-17-19-11-5-2-6-12-19)13-7-8-14-25-23(31)33-16-18-9-3-1-4-10-18/h1-6,9-12,20H,7-8,13-17H2,(H,25,31)(H,26,30)(H,27,32)(H,28,29)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMHXRKMCTBMGTQ-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)NCC(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)NCCCC[C@@H](C(=O)NCC(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[(2S)-2,6-bis(phenylmethoxycarbonylamino)hexanoyl]amino]acetic Acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




